molecular formula C7H14BrNO B154003 4-(3-Bromopropyl)morpholine CAS No. 125422-83-5

4-(3-Bromopropyl)morpholine

Cat. No. B154003
M. Wt: 208.1 g/mol
InChI Key: AFUWTOMPIDVMSJ-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)morpholine is a chemical compound that belongs to the morpholine family, characterized by the presence of a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of morpholine derivatives, including those with a 3-bromopropyl substituent, can be achieved through several synthetic routes. One such method involves a four-step synthesis from enantiomerically pure amino alcohols, where a key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to morpholine products as single stereoisomers in moderate to good yield . Another approach for synthesizing morpholine derivatives is the reaction of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds, yielding a series of tertiary amino alcohols .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . For instance, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined using X-ray single crystal determination, revealing that the morpholine ring adopts a chair conformation and the butadiene unit is not planar .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized by Crossed-Aldol condensation, demonstrating the versatility of morpholine derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be studied through experimental and theoretical methods. DFT studies, including calculations of polarizability, hyperpolarizabilities, and nonlinear optical properties, provide insights into the electronic structure and potential applications of these compounds as future NLO materials . Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy change at various temperatures can be calculated to understand the thermal behavior of these molecules .

Scientific Research Applications

1. Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

4-(3-Bromopropyl)morpholine has been utilized in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). An example is its use in producing DPC 963, a second-generation NNRTI drug candidate. This process demonstrated the effectiveness of morpholine derivatives in facilitating chiral moderation during drug synthesis, emphasizing their potential in antiviral drug development (Kauffman et al., 2000).

2. Development of Morpholine Derivatives

Morpholine derivatives, including those derived from 4-(3-Bromopropyl)morpholine, have been synthesized for various applications. These derivatives have been explored for their potential in medicinal chemistry, such as in the creation of cis-3,5-disubstituted morpholine compounds. This process involves diastereoselective transformations and highlights the versatility of morpholine derivatives in synthesizing structurally diverse molecules (D’hooghe et al., 2006).

3. Pharmacological Assessment of Morpholine Derivatives

Research on morpholine derivatives, including those related to 4-(3-Bromopropyl)morpholine, has included the pharmacological assessment of their properties. Studies have examined the acute toxicity and central nervous system effects of these compounds, contributing to a better understanding of their potential therapeutic applications (Avramova et al., 1998).

4. Inhibitors of the PI3K-AKT-mTOR Pathway

Morpholine derivatives have been investigated for their role as inhibitors in the PI3K-AKT-mTOR pathway, a critical pathway in cancer and other diseases. Studies have explored the use of morpholine isosteres, demonstrating their potential in developing selective and potent inhibitors for this pathway (Hobbs et al., 2019).

5. Development of Novel Synthetic Strategies

4-(3-Bromopropyl)morpholine has been instrumental in the development of new synthetic strategies for morpholine derivatives. These strategies include palladium-catalyzed carboamination reactions and the synthesis of cis-3,5-disubstituted morpholines, demonstrating the compound's utility in advanced organic synthesis (Leathen et al., 2009).

6. Synthesis of Bioactive Morpholine-Based Metal Complexes

Research has also focused on the synthesis of morpholine-based metal complexes with potential biological activities. These complexes, derived from morpholine derivatives, have been studied for their interactions with DNA, BSA, and their implications in pharmacology, highlighting the breadth of applications of morpholine derivatives in biochemistry and medicine (Sakthikumar et al., 2019).

Future Directions

The future directions for “4-(3-Bromopropyl)morpholine” and other morpholine derivatives are likely to involve further exploration of their synthesis, properties, and potential applications in medicinal chemistry . The morpholine ring is a privileged structure in drug design and development, and strategic structural changes in designing morpholine derivatives could provide new insights and opportunities .

properties

IUPAC Name

4-(3-bromopropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUWTOMPIDVMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515924
Record name 4-(3-Bromopropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropyl)morpholine

CAS RN

125422-83-5
Record name 4-(3-Bromopropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Li, Y Pan, H Chen, Y Duan, S Zhou, W Wu… - Analytical …, 2020 - ACS Publications
Reactivity based fluorescent probes have been widely investigated as a powerful and noninvasive tool for disease diagnosis in recent years. β-Galactosidase (β-gal), one of the typical …
Number of citations: 54 pubs.acs.org
M Tercel, HH Lee, SY Mehta… - Journal of Medicinal …, 2017 - ACS Publications
A new series of nitro analogues of the duocarmycins was prepared and evaluated for hypoxia-selective anticancer activity. The compounds incorporate 13 different amine-containing …
Number of citations: 24 pubs.acs.org
GW Rewcastle, SA Gamage, JU Flanagan… - European Journal of …, 2013 - Elsevier
A range of 4-substituted derivatives of the pan class I PI 3-kinase inhibitor 2-(difluoromethyl)-1-[4,6-di-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) were prepared in …
Number of citations: 23 www.sciencedirect.com
C Yin, H Zhu, C Xie, L Zhang, P Chen… - Advanced Functional …, 2017 - Wiley Online Library
Hypochlorite (ClO − ) as a highly reactive oxygen species not only acts as a powerful “guarder” in innate host defense but also regulates inflammation‐related pathological conditions. …
Number of citations: 81 onlinelibrary.wiley.com
H Wang, L Tang, W Di, F Yan… - Journal of Chemical …, 2023 - journals.sagepub.com
Urolithins are the gut microbiota metabolites of ellagitannins which are found in natural plants such as pomegranate, strawberry, and raspberry, and in nuts. Recently, several reports …
Number of citations: 2 journals.sagepub.com
Y Li, W Lin, SC Chai, J Wu, K Annu… - Journal of Medicinal …, 2022 - ACS Publications
The pregnane X receptor (PXR) is a key regulator of drug metabolism. Many drugs bind to and activate PXR, causing adverse drug responses. This suggests that PXR inhibitors have …
Number of citations: 3 pubs.acs.org
R Schmitt - 2022 - search.proquest.com
Nanomedicine is an ever-growing field, which draws from concepts of chemistry, physics, engineering, and biology in order to address some of the biggest limitations in traditional …
Number of citations: 0 search.proquest.com
L Xueqi - 2020 - search.proquest.com
Fluorescence technology has rapidly grown with the development of microscope technology and advanced fluorescent materials. Compared with typical imaging methods, fluorescence …
Number of citations: 2 search.proquest.com

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